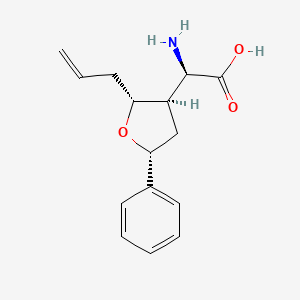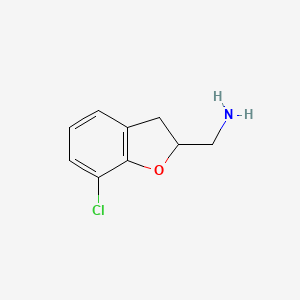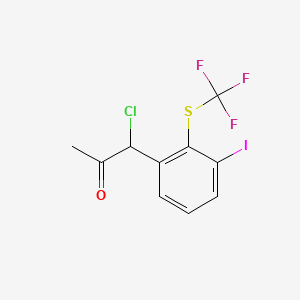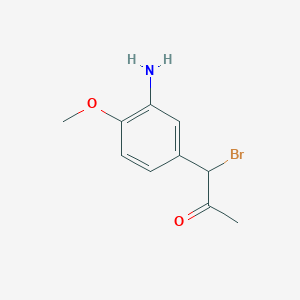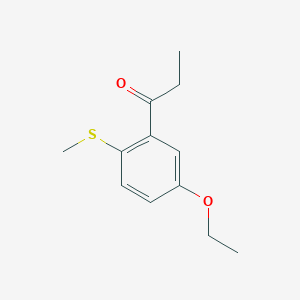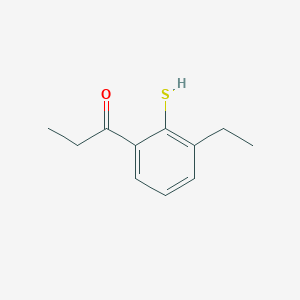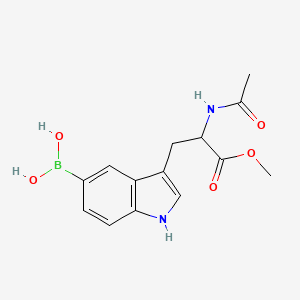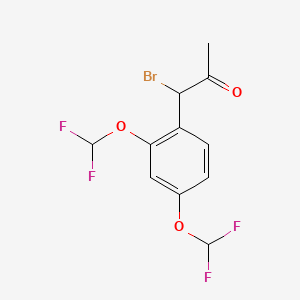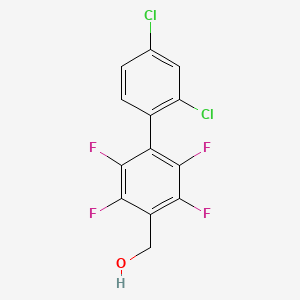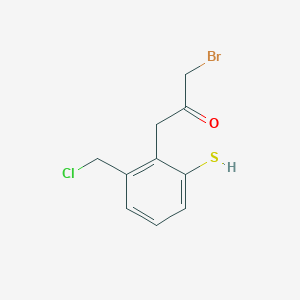
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound that contains bromine, chlorine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chloromethylation and thiolation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenated compounds and the potential release of toxic by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Elimination: Products include alkenes and other unsaturated compounds.
Applications De Recherche Scientifique
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the preparation of polymer nanoparticles for drug delivery systems.
Biochemistry: Employed in the study of enzyme inhibitors and protein modifications.
Industrial Chemistry: Used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The sulfur atom can form strong bonds with metals, making it useful in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the thiol group.
2-Bromo-3-chloropropane: Positional isomer with different reactivity.
3-Bromo-2-chloropropene: Contains a double bond, leading to different chemical behavior.
Uniqueness
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is unique due to the presence of both halogen and thiol groups, which provide a combination of electrophilic and nucleophilic sites. This dual reactivity makes it versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H10BrClOS |
|---|---|
Poids moléculaire |
293.61 g/mol |
Nom IUPAC |
1-bromo-3-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8(13)4-9-7(6-12)2-1-3-10(9)14/h1-3,14H,4-6H2 |
Clé InChI |
MEOZCNAHCMOFTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)CC(=O)CBr)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


